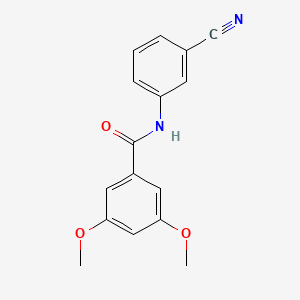
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPCT belongs to the class of piperazine derivatives, which are known for their pharmacological activities such as analgesic, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-cancer properties. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its analgesic and anti-inflammatory properties. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell death in cancer cells and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have off-target effects, which can complicate its interpretation in lab experiments.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, analgesic, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method of this compound is well-established, and its mechanism of action is being investigated. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction between 2-fluorobenzaldehyde and 4-methylpiperazine in the presence of thioamide. The reaction proceeds in the presence of a Lewis acid catalyst, such as zinc chloride, to yield this compound as the final product. The synthesis method of this compound has been reported in several scientific journals, and the yield of the reaction can be optimized by varying the reaction conditions.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLSFWVOFKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)

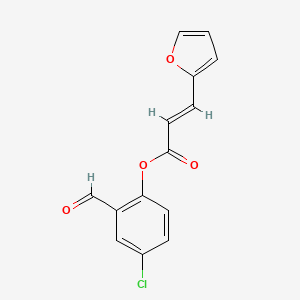
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
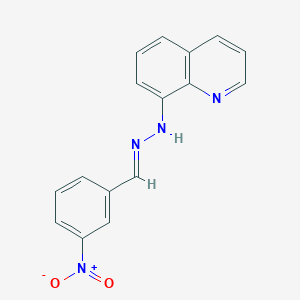
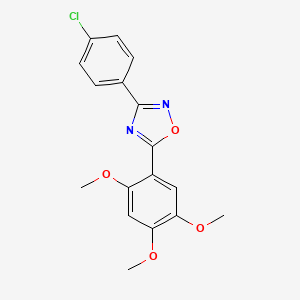
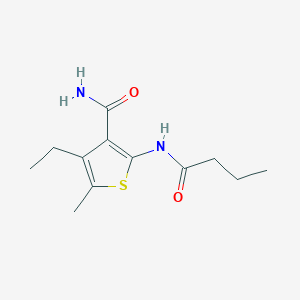
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
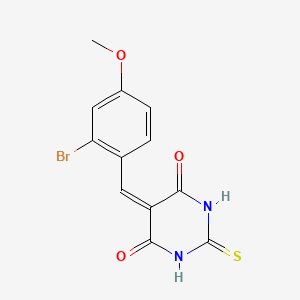
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
